4-(Prop-1-en-1-yl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
26821-90-9 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
4-prop-1-enylbenzamide |
InChI |
InChI=1S/C10H11NO/c1-2-3-8-4-6-9(7-5-8)10(11)12/h2-7H,1H3,(H2,11,12) |
InChI Key |
GGXSKQACSQSJIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=CC=C(C=C1)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Prop 1 En 1 Yl Benzamide and Analogues
Direct Synthesis Approaches to 4-(Prop-1-en-1-yl)benzamide Isomers
The direct installation of the prop-1-en-1-yl group onto the 4-position of a benzamide (B126) core is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Mizoroki-Heck reaction and the Suzuki-Miyaura coupling are prominent methods for this transformation, each offering distinct advantages.
The Mizoroki-Heck reaction provides a powerful tool for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene. wikipedia.org In the context of synthesizing this compound, this would typically involve the reaction of a 4-halobenzamide (e.g., 4-iodobenzamide (B1293542) or 4-bromobenzamide) with propene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the desired product and regenerate the catalyst. youtube.com
The Suzuki-Miyaura coupling offers an alternative and widely used method, reacting an aryl halide or triflate with an organoboron species. libretexts.org For the synthesis of this compound, this would entail the coupling of a 4-halobenzamide with a propenylboronic acid or a propenylboronic ester under basic conditions, catalyzed by a palladium complex. libretexts.orgyoutube.com A key advantage of the Suzuki coupling is the commercial availability and stability of many organoboron reagents, as well as the typically mild reaction conditions and high functional group tolerance. youtube.com
Below is a generalized table for these cross-coupling approaches:
| Reaction | Aryl Substrate | Coupling Partner | Catalyst | Base | Solvent | General Product |
| Heck Reaction | 4-Halobenzamide | Propene | Pd(OAc)₂, PdCl₂ | K₂CO₃, Et₃N | DMF, Acetonitrile | This compound |
| Suzuki Coupling | 4-Halobenzamide | Propenylboronic acid | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₃PO₄ | Toluene, Dioxane/H₂O | This compound |
This table represents generalized conditions and specific reagents and conditions may vary.
Stereoselective Control in Olefinic Benzamide Synthesis
A significant challenge in the synthesis of olefinic compounds is the control of stereochemistry around the double bond. For this compound, this translates to the selective synthesis of either the (E)- or (Z)-isomer.
In the Heck reaction , the stereochemical outcome is often dictated by the mechanism of the reaction. The syn-addition of the aryl-palladium species to the alkene followed by syn-β-hydride elimination typically leads to the formation of the more thermodynamically stable trans or (E)-isomer as the major product. organic-chemistry.orgyoutube.com This inherent selectivity is a significant advantage when the (E)-isomer is the desired product.
The Suzuki-Miyaura coupling , on the other hand, is generally a stereoretentive reaction. This means that the stereochemistry of the alkenylboron reagent is transferred to the product. Therefore, to synthesize a specific isomer of this compound, one must start with the corresponding stereochemically pure (E)- or (Z)-propenylboronic acid or ester. This provides a direct and powerful method for controlling the olefin geometry, provided the stereoisomerically pure boronic acid derivative is accessible. butler.edu The synthesis of Z-alkenes, which can be more challenging, has been achieved using Suzuki-Miyaura couplings with cyclic boronic half-acids. butler.edu
Synthetic Pathways for N-Propenylbenzamide Derivatives
While the primary focus is on the C-alkenylated benzamide, the synthesis of the isomeric N-propenylbenzamide derivatives is also of interest. A direct synthesis of (E)-N-(prop-1-en-1-yl)benzamide has been reported. rsc.org This compound was prepared as a white solid with a melting point of 111–113 °C and a yield of 58%. rsc.org The synthesis of such enamides can be achieved through various methods, including the isomerization of N-allyl amides or the direct condensation of an amine with a carbonyl compound followed by elimination.
Amide Bond Formation Strategies in Benzamide Synthesis
The formation of the amide bond is a cornerstone of benzamide synthesis. This transformation is typically achieved by reacting a carboxylic acid derivative with an amine.
Coupling Reagent-Mediated Condensations
A common and efficient method for forming amide bonds directly from a carboxylic acid and an amine is through the use of coupling reagents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A wide variety of coupling reagents are available, broadly categorized into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.
| Coupling Reagent Class | Examples | General Features |
| Carbodiimides | DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Widely used, often in conjunction with additives like HOBt to suppress side reactions. |
| Phosphonium Salts | BOP, PyBOP | High reactivity and efficiency, often used in peptide synthesis. |
| Uronium/Aminium Salts | HBTU, HATU, TBTU | Generally provide high yields and short reaction times with low racemization. |
Activation and Nucleophilic Acyl Substitution Reactions
An alternative to using coupling reagents is a two-step process involving the activation of the carboxylic acid to a more reactive derivative, followed by nucleophilic acyl substitution with an amine. A common strategy is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts readily with ammonia (B1221849) or a primary or secondary amine to form the corresponding benzamide. This method is robust and widely applicable for the synthesis of a broad range of benzamides.
The general mechanism for nucleophilic acyl substitution involves the addition of the nucleophile (amine) to the carbonyl carbon of the activated acyl group, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., chloride) to form the stable amide bond.
Functionalization and Derivatization Reactions on the Benzamide Core
Further functionalization of the benzamide core can provide access to a diverse range of analogues with potentially modulated properties. These reactions can target either the aromatic ring or the amide functionality itself.
For the aromatic ring, electrophilic aromatic substitution reactions can be employed to introduce various substituents. However, the directing effects of the amide and the propenyl groups must be considered. The amide group is generally a meta-director, while the propenyl group is an ortho-, para-director.
More modern and selective methods for functionalization often rely on directed metalation or cross-coupling reactions. For instance, ortho-lithiation of the benzamide can be achieved, allowing for the introduction of electrophiles at the position adjacent to the amide group. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be used to introduce new carbon-carbon or carbon-nitrogen bonds, respectively, by starting with a halogenated benzamide derivative.
Derivatization of the amide nitrogen can also be achieved. For primary benzamides, N-alkylation or N-arylation can be performed. The amide bond itself can also undergo reactions, such as reduction to an amine, although this would lead to a different class of compounds.
Spectroscopic and Structural Elucidation Studies of 4 Prop 1 En 1 Yl Benzamide Analogues
Research on Benzamide (B126) Derivatives
The benzamide scaffold is a key feature in a variety of biologically active molecules. Research into its derivatives has uncovered a diverse array of activities, from anti-cancer to antimicrobial effects. nanobioletters.com
Benzamide derivatives have been designed as potent enzyme inhibitors. For instance, a series of N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides have demonstrated significant inhibitory potential against acetylcholinesterase and carbonic anhydrase I and II, enzymes implicated in neurodegenerative diseases and other pathological conditions.
In the realm of oncology, certain benzamide derivatives have shown promise. One study focused on the design of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as inhibitors of microRNA-21, an oncogenic miRNA. nih.gov The lead compound in this study was found to enhance apoptosis and slow the proliferation of cancer cells. nih.gov
The benzamide structure is also a component of compounds with antimicrobial activity. Various N-benzamide derivatives have been synthesized and shown to possess antibacterial and antifungal properties. nanobioletters.com
Computational and Theoretical Investigations of 4 Prop 1 En 1 Yl Benzamide Derivatives
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule, which governs its geometry, stability, and reactivity.
While specific data for 4-(prop-1-en-1-yl)benzamide is not available, studies on similar benzamide (B126) structures routinely employ DFT methods, often with basis sets like 6-311++G(d,p), to achieve a high degree of accuracy in these geometric and energetic predictions.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the region of the molecule most likely to donate electrons in a reaction, while the LUMO is the region most likely to accept electrons.
For this compound, FMO analysis would pinpoint the locations of the HOMO and LUMO. It is anticipated that the HOMO would be distributed across the electron-rich phenyl ring and the prop-1-en-1-yl group, while the LUMO would likely be centered on the electron-withdrawing benzamide portion. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive species.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The values in this table are hypothetical and serve for illustrative purposes only, as no published data for this specific compound could be found.
An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, an ESP map would likely show a negative potential around the oxygen atom of the carbonyl group and a positive potential near the amide hydrogen, indicating sites for electrophilic and nucleophilic attack, respectively. This information is invaluable for predicting how the molecule will interact with biological targets through non-covalent interactions like hydrogen bonding.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations introduce the element of time and temperature, allowing for the exploration of its conformational flexibility. An MD simulation of this compound would model the movements of its atoms over time, revealing how the molecule flexes, bends, and rotates in a solvated environment. This is particularly important for understanding the accessible shapes the molecule can adopt, which is crucial for its ability to bind to a biological receptor. The simulation would track the trajectory of the molecule, providing insights into its dynamic behavior and the stability of different conformations.
In Silico Prediction of Molecular Interactions with Preclinical Targets
In silico methods are instrumental in predicting how a molecule might interact with a protein or other biological target, a key step in drug discovery.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity. A lower docking score generally indicates a more favorable binding interaction.
For this compound, docking studies could be performed against a range of preclinical targets to hypothesize its potential biological activity. The results would show the likely binding pose and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. This information can guide the design of more potent and selective derivatives.
Ligand-Protein Interaction Profiling
The exploration of this compound derivatives through computational methods has provided significant insights into their potential as therapeutic agents by elucidating their interactions with various protein targets. Techniques such as molecular docking and molecular dynamics (MD) simulations have been instrumental in predicting the binding modes, affinities, and key molecular interactions that govern the inhibitory activity of these compounds.
One area of focus has been the investigation of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1), a protein kinase implicated in cardiovascular diseases. nih.govnih.gov In silico screening and molecular docking studies have been employed to identify potent ROCK1 inhibitors. nih.gov These studies often involve the generation of a three-dimensional quantitative structure-activity relationship (3D-QSAR) model to understand the correlation between the molecular structure of the derivatives and their biological activity. nih.govnih.gov
Molecular docking simulations of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds, which share a similar benzamide core, have revealed critical interactions within the ATP binding pocket of ROCK1. nih.govresearchgate.net These interactions typically involve hydrogen bonds with key amino acid residues in the kinase domain, which are crucial for the stabilization of the ligand-protein complex. nih.gov For instance, molecular dynamics simulations have helped to confirm the stability of these interactions over time. nih.gov
Further computational analyses, such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) method, have been used to calculate the binding free energies of these ligand-protein complexes. nih.govresearchgate.net This provides a quantitative measure of the binding affinity and helps in ranking the potential efficacy of different derivatives. The decomposition of the binding energy on a per-residue basis can pinpoint the specific amino acids that contribute most significantly to the binding, offering a deeper understanding of the interaction landscape. nih.gov
The interaction profiling extends to other protein targets as well. For example, derivatives of benzimidazole, a related heterocyclic structure, have been studied as potential inhibitors of Plasmodium falciparum adenylosuccinate lyase (PfADSL), an enzyme crucial for the survival of the malaria parasite. nih.gov Molecular docking studies on these compounds have identified key hydrogen bonding and hydrophobic interactions within the active site of PfADSL, suggesting that the benzamide scaffold could be a viable starting point for the design of novel antimalarial drugs. nih.gov
Similarly, computational studies have explored benzamide derivatives as inhibitors of microRNA-21 (miR-21), an oncogenic microRNA. nih.gov By designing and screening 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides, researchers have identified compounds that can effectively inhibit miR-21 expression. nih.gov The ligand-protein interaction profiling in such cases might involve predicting how these small molecules interact with the precursor miRNA or associated proteins to modulate its function.
The following tables summarize key findings from computational studies on benzamide derivatives, illustrating the types of interactions and the protein targets involved.
| Derivative Class | Protein Target | Key Interacting Residues | Interaction Types | Computational Method |
| N-methyl-4-(4-pyrazolidinyl) benzamides | Rho-associated kinase-1 (ROCK1) | Not explicitly detailed in the abstract, but implied within the binding pocket. nih.gov | Not explicitly detailed in the abstract. nih.gov | 3D-QSAR, Molecular Docking, Molecular Dynamics nih.gov |
| N-ethyl-4-(pyridin-4-yl)benzamide based compounds | Rho-associated kinase-1 (ROCK1) | Catalytic lysine (B10760008) (K105) was noted for a higher positive binding energy decomposition. nih.gov | Hydrogen Bonding, Hydrophobic Interactions nih.gov | Molecular Docking, Molecular Dynamics, 3D-QSAR, MMPBSA nih.govresearchgate.net |
| Substituted benzo[d]imidazol-1-yl)methyl)benzimidamide | Plasmodium falciparum adenylosuccinate lyase (PfADSL) | Not explicitly detailed in the abstract. nih.gov | Hydrogen Bonding nih.gov | Homology Modeling, Molecular Docking nih.gov |
| 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides | microRNA-21 (miR-21) | Not applicable (target is a microRNA). nih.gov | Not applicable. nih.gov | Scaffold Hopping Design nih.gov |
| Compound/Derivative | Protein Target | Binding Energy (kcal/mol) | Reference |
| (E)-4-((2-styryl-1H-benzo[d]imidazol-1-yl)methyl)benzimidamide (4g) | Plasmodium falciparum adenylosuccinate lyase (PfADSL) | Low binding energies were observed, suggesting strong binding affinity. nih.gov | nih.gov |
| VS03 and VS05 (N-methyl-4-(4-pyrazolidinyl) benzamide derivatives) | Rho-associated kinase-1 (ROCK1) | Higher docking scores were identified for these compounds. nih.gov | nih.gov |
Preclinical Biological Mechanisms
Enzyme Inhibition
The benzamide (B126) scaffold is a well-established pharmacophore in the design of enzyme inhibitors. nih.gov Derivatives of benzamide have shown significant potential in inhibiting key enzymes implicated in various diseases. Notably, compounds incorporating a benzamide moiety have been designed as potent inhibitors of acetylcholinesterase (AChE) and carbonic anhydrases (CAs). nih.govtubitak.gov.trbohrium.com
In one study, a series of N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides, which contain a core structure related to 4-(prop-1-en-1-yl)benzamide, were synthesized and evaluated for their inhibitory activity. nih.govtubitak.gov.tr These compounds demonstrated significant inhibitory potential against human carbonic anhydrase isoforms (hCA I and hCA II) and AChE, with inhibition constants (Ki) in the nanomolar range. nih.govtubitak.gov.tr For example, Ki values for these derivatives ranged from 4.07 to 29.70 nM for hCA I and 8.91 to 34.02 nM for AChE. nih.govtubitak.gov.tr Furthermore, the simple benzamide molecule itself is known to be an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and other cellular processes. sigmaaldrich.com
Medicinal Chemistry Design Principles and Future Research Directions
Rational Design Strategies for Novel Benzamide (B126) Scaffolds
The rational design of new drugs often begins with a known chemical scaffold, such as 4-(prop-1-en-1-yl)benzamide, which is then systematically modified to enhance its therapeutic properties. Key strategies employed in this process include bioisosteric replacement, scaffold hopping, and molecular hybridization.
Bioisosterism is a fundamental strategy in medicinal chemistry where one atom or group of atoms in a lead compound is exchanged for another with similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. nih.govoup.com This technique can be categorized into classical and non-classical bioisosteres. youtube.com For the benzamide core, the amide group itself is a frequent target for bioisosteric replacement to overcome issues like poor metabolic stability. nih.govnih.gov
Table 1: Examples of Bioisosteric Replacements for the Amide Group
| Original Group | Classical Bioisosteres | Non-Classical Bioisosteres |
|---|
Scaffold hopping is a more advanced design strategy that involves replacing the central core of a molecule with a structurally different scaffold while preserving the original orientation of key binding groups. nih.gov This approach is invaluable for discovering novel chemical classes with improved properties or for navigating existing patent landscapes. nih.govnih.gov A notable example involves the design of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as inhibitors of microRNA-21 (miR-21), an oncogenic microRNA. nih.gov This work, based on scaffold hopping, highlights the potential of N-alkenyl and N-alkynyl benzamide structures, closely related to this compound, in generating potent and selective inhibitors. nih.gov
Molecular hybridization involves combining two or more pharmacophores (structural units responsible for biological activity) into a single hybrid molecule. tandfonline.com This strategy aims to create compounds that can interact with multiple biological targets or that possess enhanced activity at a single target.
A relevant application of this principle is the synthesis of novel benzenesulfonamides carrying a benzamide moiety, which were investigated as inhibitors of carbonic anhydrase (CA) and acetylcholinesterase (AChE). nih.gov Several of these hybrid compounds incorporate the N-(prop-1-en-1-yl)benzamide core structure, demonstrating its utility as a building block for creating multi-target agents. nih.gov For instance, compounds were designed and synthesized by linking the benzamide structure to various sulfonamides, resulting in potent enzyme inhibitors at nanomolar concentrations. nih.gov
Table 2: Examples of Hybrid Molecules Based on Benzamide Scaffolds
| Hybrid Strategy | Example Compound Class | Therapeutic Target(s) | Reference |
|---|---|---|---|
| Benzamide-Sulfonamide Hybrid | N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides | Carbonic Anhydrase, Acetylcholinesterase | nih.gov |
| Benzene (B151609) sulfonamide-Piperazine Hybrid | Substituted Benzene sulfonamide-piperazine derivatives | Antioxidant, Enzyme Inhibition (AChE, BChE, etc.) | nih.gov |
Lead Compound Identification and Optimization in Preclinical Discovery
The journey from a chemical concept to a viable drug candidate involves the critical stages of lead compound identification and optimization. solubilityofthings.com A lead compound is a molecule that shows promising biological activity and serves as the starting point for refinement. solubilityofthings.com The preclinical discovery phase encompasses the laboratory and animal studies necessary to determine if a drug is ready for human trials. nih.govnih.gov
The study that identified 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as miR-21 inhibitors serves as an excellent case study. nih.gov Through screening and subsequent optimization, compound 1j was identified as the most potent in the series, demonstrating time- and concentration-dependent inhibition of miR-21 expression. nih.gov This process illustrates how a scaffold related to this compound can yield a lead compound. Further preclinical work showed that this lead compound could enhance cancer cell apoptosis and up-regulate a target protein of miR-21, supporting its potential as a therapeutic candidate. nih.gov
In a different context, high-throughput screening led to the discovery of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, a structurally distinct benzamide derivative, as a compound capable of improving monoclonal antibody production in cell cultures. plos.org This demonstrates that screening diverse benzamide libraries can identify leads for a wide range of biotechnological and therapeutic applications.
Emergent Applications in Chemical Biology Research
Chemical biology utilizes small molecules as probes to study and manipulate biological systems. Derivatives of the this compound scaffold are emerging as valuable tools in this field.
The most prominent application is their use as inhibitors of miR-21. nih.gov These small molecules allow researchers to dissect the role of this specific microRNA in cellular processes like proliferation, apoptosis, and gene regulation, which are fundamental to cancer biology. nih.gov The selectivity of these compounds is crucial, as the research indicated that the lead compound did not significantly affect the expression of other miRNAs or the general miRNA biosynthesis pathway. nih.gov
Furthermore, the broader class of benzamide derivatives has been explored as selective inhibitors for other important enzyme families, such as human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in thrombosis, diabetes, and cancer. rsc.org The development of potent and selective inhibitors for these enzymes, built upon scaffolds like benzamide, provides critical tools for understanding their physiological and pathological roles. rsc.org
Future Perspectives in Synthetic and Biological Exploration of Propenylbenzamides
The future of research on propenylbenzamides like this compound is promising, with ample opportunities for both synthetic and biological exploration. researchgate.netresearchgate.net
Future synthetic efforts will likely focus on creating more diverse libraries of this compound analogs. nih.gov By systematically modifying the substituents on both the phenyl ring and the propenyl group, chemists can fine-tune the molecules' properties to improve potency, selectivity, and drug-like characteristics such as CNS penetration for potential applications in neurodegenerative diseases. nih.govresearchgate.net The synthetic methodologies used to create related hybrid compounds and analogues can be adapted and expanded for this purpose. nih.gov
From a biological perspective, there is a clear need to continue exploring the structure-activity relationships (SAR) of these compounds against targets like miR-21 and to screen them against a wider range of biological targets. nih.govnih.gov The development of next-generation propenylbenzamide-based probes could provide deeper insights into complex disease pathways. Further preclinical development of the most promising lead compounds will be essential to translate these laboratory findings into potential clinical applications. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,6-difluorobenzamide |
| 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides |
| N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide |
| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide |
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide |
| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide |
| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(Prop-1-en-1-yl)benzamide, and how can purity be optimized?
- Methodology : Synthesis typically involves coupling reactions between benzamide precursors and propenyl derivatives. For example, intermediates may be prepared via nucleophilic substitution or palladium-catalyzed cross-coupling. Post-synthesis purification often employs column chromatography (e.g., chloroform:methanol gradients) followed by crystallization in solvents like diethyl ether or ethanol to achieve >95% purity .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize solvent ratios during chromatography to resolve byproducts.
Q. How can the crystal structure of this compound be validated experimentally?
- Methodology : Use single-crystal X-ray diffraction (SXRD) with programs like SHELXL or SHELXS for structure solution and refinement. Validate geometric parameters (bond lengths, angles) against the Cambridge Structural Database. Tools like WinGX and ORTEP can visualize anisotropic displacement ellipsoids and generate CIF reports .
- Key Considerations : Ensure crystal quality by slow evaporation of solvent. Address twinning or disorder using SHELXL’s TWIN/BASF commands .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm propenyl group geometry (E/Z isomerism via coupling constants) and benzamide backbone.
- FT-IR : Identify carbonyl (C=O) stretching (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹).
- MS : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationships (SARs) be explored for this compound derivatives in enzyme inhibition?
- Methodology : Synthesize analogs with substitutions on the benzamide ring (e.g., halogens, methyl, or methoxy groups) or propenyl chain. Evaluate inhibitory activity against target enzymes (e.g., PARP-1, CHK1) using in vitro assays (e.g., fluorescence-based ADP-ribosylation assays). Compare IC₅₀ values to identify critical substituents .
- Data Contradiction Analysis : If conflicting IC₅₀ results arise, assess assay conditions (e.g., buffer pH, ATP concentration) or compound solubility using DLS or NMR diffusion experiments .
Q. What computational strategies are suitable for predicting the binding mode of this compound to biological targets?
- Methodology : Perform molecular docking (AutoDock Vina, Glide) using crystal structures of target proteins (e.g., PARP-1 PDB: 4UND). Validate poses with MD simulations (AMBER, GROMACS) to assess stability. Use free-energy perturbation (FEP) to predict affinity changes for analogs .
- Validation : Compare computational results with experimental mutagenesis data (e.g., alanine scanning of binding site residues) .
Q. How can researchers resolve discrepancies in biological activity data between in vitro and cell-based assays for this compound?
- Methodology :
- In vitro : Measure direct enzyme inhibition under controlled conditions (e.g., recombinant protein, defined substrates).
- Cell-based : Assess cytotoxicity (MTT assay) and target engagement (e.g., Western blot for phosphorylated substrates).
Q. What strategies are effective for derivatizing this compound to enhance selectivity in kinase inhibition?
- Methodology : Introduce bioisosteric replacements (e.g., pyridine for benzene, pyrrolidine for propenyl) to modulate steric/electronic properties. Screen against kinase panels (e.g., Eurofins KinaseProfiler) to map off-target effects. Prioritize derivatives with >10-fold selectivity over related kinases .
- Case Study : A pyridinyl-piperazine analog showed improved selectivity for dopamine D3 receptors over D2 in primate models, attributed to steric complementarity in the binding pocket .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
